molecular formula C8H18Cl2F2N2 B2798736 (E)-3,6-Difluorooct-4-ene-1,8-diamine;dihydrochloride CAS No. 2470495-39-5

(E)-3,6-Difluorooct-4-ene-1,8-diamine;dihydrochloride

Cat. No.: B2798736
CAS No.: 2470495-39-5
M. Wt: 251.14
InChI Key: QTWQLKYCOSEFPZ-SEPHDYHBSA-N
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Description

(E)-3,6-Difluorooct-4-ene-1,8-diamine;dihydrochloride is a synthetic organic compound characterized by the presence of fluorine atoms and diamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,6-Difluorooct-4-ene-1,8-diamine typically involves multi-step organic reactions. One common method includes the fluorination of an octene precursor followed by the introduction of diamine groups. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: (E)-3,6-Difluorooct-4-ene-1,8-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of difluorinated oxides.

    Reduction: Formation of saturated diamines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3,6-Difluorooct-4-ene-1,8-diamine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of (E)-3,6-Difluorooct-4-ene-1,8-diamine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The diamine groups may facilitate binding to nucleic acids or proteins, leading to various biological effects.

Comparison with Similar Compounds

    (E)-3,6-Dichlorooct-4-ene-1,8-diamine: Similar structure but with chlorine atoms instead of fluorine.

    (E)-3,6-Dibromooct-4-ene-1,8-diamine: Contains bromine atoms instead of fluorine.

    (E)-3,6-Diiodooct-4-ene-1,8-diamine: Contains iodine atoms instead of fluorine.

Uniqueness: (E)-3,6-Difluorooct-4-ene-1,8-diamine is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms increase the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it particularly valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-3,6-difluorooct-4-ene-1,8-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2N2.2ClH/c9-7(3-5-11)1-2-8(10)4-6-12;;/h1-2,7-8H,3-6,11-12H2;2*1H/b2-1+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWQLKYCOSEFPZ-SEPHDYHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C=CC(CCN)F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)C(/C=C/C(CCN)F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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